molecular formula C4F8N2 B14670464 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole CAS No. 37662-91-2

2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B14670464
CAS No.: 37662-91-2
M. Wt: 228.04 g/mol
InChI Key: ARHCZRDWRHHYPW-UHFFFAOYSA-N
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Description

2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated precursor in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-1H-imidazole
  • 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
  • 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrrole

Uniqueness

2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific fluorination pattern and the presence of both imidazole and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications.

Properties

CAS No.

37662-91-2

Molecular Formula

C4F8N2

Molecular Weight

228.04 g/mol

IUPAC Name

2,4,4,5,5-pentafluoro-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4F8N2/c5-1-13-2(6,7)3(8,9)14(1)4(10,11)12

InChI Key

ARHCZRDWRHHYPW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(C(N1C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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